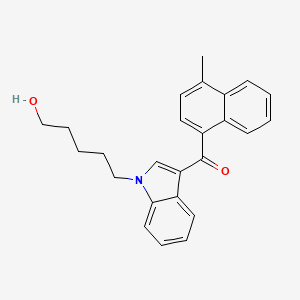
JWH 122 N-(5-羟基戊基) 代谢物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
JWH-122 N-(5-hydroxypentyl) metabolite is a synthetic cannabinoid of the naphthoylindole class . It is structurally related to JWH-018 and JWH-073 . This metabolite is characterized by monohydroxylation of the N-alkyl chain . It displays high-affinities for both CB1 (Ki = 0.69 nM) and CB2 (Ki = 1.2 nM) receptors .
Molecular Structure Analysis
The molecular formula of JWH-122 N-(5-hydroxypentyl) metabolite is C25H25NO2 . The formal name is 1-(5-hydroxypentyl)-1H-indol-3-yl-methanone . The InChi Code is InChI=1S/C25H25NO2/c1-18-13-14-22(20-10-4-3-9-19(18)20)25(28)23-17-26(15-7-2-8-16-27)24-12-6-5-11-21(23)24/h3-6,9-14,17,27H,2,7-8,15-16H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of JWH-122 N-(5-hydroxypentyl) metabolite include a molecular weight of 371.5 . It is a crystalline solid with solubility in DMF (10 mg/ml), DMSO (12.5 mg/ml), and Ethanol (10 mg/ml) .科学研究应用
法医化学与毒理学
JWH 122 N-(5-羟基戊基) 代谢物: 广泛应用于法医毒理学作为分析参考标准 . 它有助于识别和量化生物样本中的合成大麻素。这种应用对于法律和医疗调查至关重要,特别是在疑似滥用药物的案件中。
临床药理学
在临床药理学中,这种代谢物用于了解合成大麻素的药代动力学和药效学 . 它有助于评估药物的疗效、安全性以及潜在的治疗用途。
质谱法
该化合物用于质谱法开发和验证用于检测各种基质中合成大麻素的分析方法 . 对于研究和临床诊断来说,这都是至关重要的。
大麻素受体研究
JWH 122 N-(5-羟基戊基) 代谢物: 在大麻素受体研究中很重要。 它作为一种工具来研究CB1和CB2受体的结合亲和力和活性,这对了解大麻素对人体的影响至关重要 .
药物代谢研究
研究人员使用这种代谢物来探索合成大麻素的代谢。 它有助于识别代谢途径以及活性/非活性代谢物的形成 .
作用机制
Target of Action
The primary targets of the JWH 122 N-(5-hydroxypentyl) metabolite are the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.
Mode of Action
The JWH 122 N-(5-hydroxypentyl) metabolite interacts with its targets, the CB1 and CB2 receptors, by binding to them with high affinity . This binding triggers a series of events within the cell, leading to changes in the cell’s activity, shape, or survival.
Biochemical Pathways
It is known that the activation of cannabinoid receptors can influence several signaling pathways, including the adenylate cyclase-camp pathway, the map kinase pathway, and the pi3 kinase/akt pathway .
Pharmacokinetics
It is known that the compound is characterized by monohydroxylation of the n-alkyl chain .
Result of Action
The molecular and cellular effects of the JWH 122 N-(5-hydroxypentyl) metabolite’s action depend on the specific cell type and the state of the cell. In general, activation of cannabinoid receptors can lead to changes in cell activity, changes in the shape of the cell, or even cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the JWH 122 N-(5-hydroxypentyl) metabolite. For example, the presence of other molecules that can bind to the cannabinoid receptors can affect the metabolite’s ability to interact with its targets. Additionally, factors such as temperature and pH can influence the metabolite’s stability .
属性
IUPAC Name |
[1-(5-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-18-13-14-22(20-10-4-3-9-19(18)20)25(28)23-17-26(15-7-2-8-16-27)24-12-6-5-11-21(23)24/h3-6,9-14,17,27H,2,7-8,15-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRALTDRFXRCGRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017816 |
Source


|
| Record name | JWH-122 N-(5-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1379604-68-8 |
Source


|
| Record name | JWH-122 N-(5-hydroxypentyl)metabolite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1379604688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH-122 N-(5-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-(5-HYDROXYPENTYL)-1H-INDOL-3-YL)(4-METHYL-1-NAPHTHALENYL)METHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DXC0K8NY0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-[(Methoxycarbonothioyl)hydrazono]acetic acid](/img/structure/B584158.png)



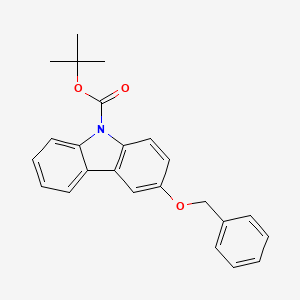

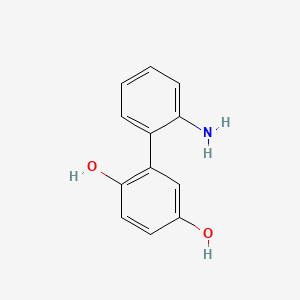
![5-Hydroxy-4,5,7,7-tetramethylbicyclo[2.2.1]heptan-2-one](/img/structure/B584172.png)
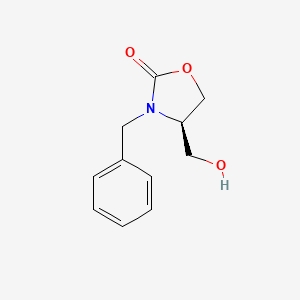
![5-[(3-Benzoyloxy-9H-carbazol-4-yloxy)methyl]-3-[2-(2-methoxyphenoxy)ethyl]-2-oxazolidinone](/img/structure/B584175.png)
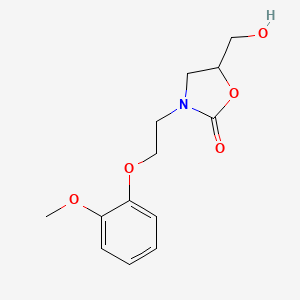
![[3-[(Z)-2-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]ethenyl]-5-[tert-butyl(dimethyl)silyl]oxyphenoxy]-tert-butyl-dimethylsilane](/img/structure/B584179.png)